molecular formula C7H18N2 B8568956 Dimethylaminoneopentyl amine

Dimethylaminoneopentyl amine

Cat. No. B8568956
M. Wt: 130.23 g/mol
InChI Key: HRHKBQXBOFVHMK-UHFFFAOYSA-N
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Patent
US04675442

Procedure details

The methods according to the present invention starting the methyl, ethyl, or butyl esters of acrylic acid or of methacrylic acid (R2 =methyl, ethyl, butyl) are particularly preferred, since they can be carried out on a technical scale and the alcohols which are cleaved in both reactions (R2OH of IV) can be easily removed from the reaction mixture. The embodiment employing primary amines should be particularly mentioned, i.e. wherein R3 represents hydrogen. Further, R4 preferably stands for a substituent which imparts to the amine a boiling point of 80° C. or more. Further, reaction with an aminoalkyl amine, particularly with dialkylaminoalkyl amines such as dimethylaminopropyl amine, or with dimethylaminoneopentyl amine inter alia is of interest, as is reaction with an aralkyl amine, and an aromatic amine such as aniline, naphthylamine, and benzylamine, as well as reaction with an alkylene diamine to form a bis-acrylamide or bis-methacrylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aralkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkylene diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
butyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
R2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
dialkylaminoalkyl amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:11])(=O)[C:7](C)=[CH2:8].CN(CC[CH2:17][NH2:18])C.C[N:20](NCC(C)(C)C)C.NC1C=CC=CC=1.C1C=CC2C=C(N)C=CC=2C=1.C(N)C1C=CC=CC=1>>[CH2:8]=[CH:7][C:6]([NH:20][CH2:17][NH:18][C:1]([CH:2]=[CH2:3])=[O:5])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)NCC(C)(C)C
Step Three
Name
aralkyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aromatic amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C=C(C=CC2C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
alkylene diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
butyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Nine
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
R2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
dialkylaminoalkyl amines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be easily removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
Further, reaction with an aminoalkyl amine

Outcomes

Product
Name
Type
product
Smiles
C=CC(=O)NCNC(=O)C=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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